![molecular formula C23H28FN3O B247867 [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B247867.png)
[4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPPFM and is known for its ability to modulate certain physiological and biochemical processes in the body.
Wirkmechanismus
BPPFM acts as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. BPPFM has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety.
Biochemical and Physiological Effects
BPPFM has been shown to have a number of biochemical and physiological effects in the body. These effects include increased dopamine and serotonin release, decreased anxiety, and improved mood. BPPFM has also been shown to have potential applications in the treatment of various psychiatric disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPPFM in lab experiments is its ability to modulate certain neurotransmitter systems in the brain. This makes it a valuable tool for studying the effects of these systems on various physiological and behavioral processes. However, one of the limitations of using BPPFM in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring is required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are a number of future directions for research on BPPFM. One area of research is the development of new and more efficient synthesis methods for BPPFM. Another area of research is the investigation of BPPFM's potential applications in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of BPPFM and its effects on various physiological and biochemical processes in the body.
Synthesemethoden
BPPFM is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step in the synthesis process involves the reaction of 4-piperidinone with benzyl chloride to produce 1-benzyl-4-piperidinone. This compound is then reacted with piperazine to produce 1-benzyl-4-(1-piperazinyl)piperidine. The final step in the synthesis process involves the reaction of 3-fluorobenzaldehyde with the intermediate product to produce BPPFM.
Wissenschaftliche Forschungsanwendungen
BPPFM has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where BPPFM has been shown to modulate certain neurotransmitter systems in the brain. BPPFM has also been studied for its potential applications in the treatment of various psychiatric disorders such as depression and anxiety.
Eigenschaften
Produktname |
[4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone |
---|---|
Molekularformel |
C23H28FN3O |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-8-4-7-20(17-21)23(28)27-15-13-26(14-16-27)22-9-11-25(12-10-22)18-19-5-2-1-3-6-19/h1-8,17,22H,9-16,18H2 |
InChI-Schlüssel |
KVMKKNSIEFDLIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.